molecular formula C9H7ClIN B8702088 5-chloro-2-iodo-1-methyl-1H-indole

5-chloro-2-iodo-1-methyl-1H-indole

Cat. No. B8702088
M. Wt: 291.51 g/mol
InChI Key: IRDDEMKEPFTDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-iodo-1-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7ClIN and its molecular weight is 291.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-iodo-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-iodo-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-chloro-2-iodo-1-methyl-1H-indole

Molecular Formula

C9H7ClIN

Molecular Weight

291.51 g/mol

IUPAC Name

5-chloro-2-iodo-1-methylindole

InChI

InChI=1S/C9H7ClIN/c1-12-8-3-2-7(10)4-6(8)5-9(12)11/h2-5H,1H3

InChI Key

IRDDEMKEPFTDLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-1-methylindole (10.0 g, 60.4 mmole) and n-butyl lithium (29 mL of 2.5 M sol'n in hexanes, 72.5 mmole) in diethyl ether is heated at reflux temperature for 3 hours, cooled to 0° C., treated with iodine (18.4 g, 72.5 mmole), stirred at 0° C. for 1 hour, warmed to room temperature, stirred for 1 hour, and treated with aqueous sodium sulfite. After phase separation, the organic phase is dried over MgSO4 and concentrated in vacuo to give the title product as a brown oil which solidified on standing, 16.5 g (93.7% yield). The title product is used as in Example 4.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.7%

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